molecular formula C19H20N2O6 B12207965 4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12207965
M. Wt: 372.4 g/mol
InChI Key: XBOAYEDBNASBLC-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a furan ring, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The furan ring is then introduced via a cyclization reaction involving a suitable precursor. The final step involves the addition of the butanoic acid moiety through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

4-[5-(3,5-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O6/c1-25-13-8-12(9-14(10-13)26-2)15-11-16(17-4-3-7-27-17)21(20-15)18(22)5-6-19(23)24/h3-4,7-10,16H,5-6,11H2,1-2H3,(H,23,24)

InChI Key

XBOAYEDBNASBLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)CCC(=O)O)OC

Origin of Product

United States

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